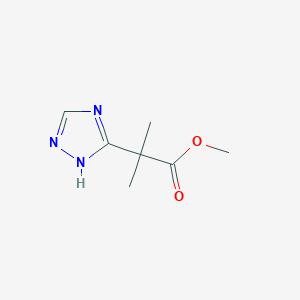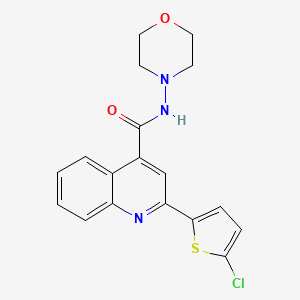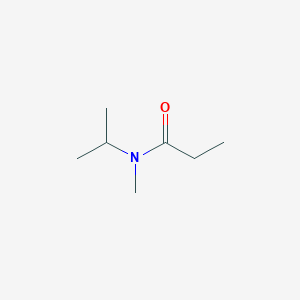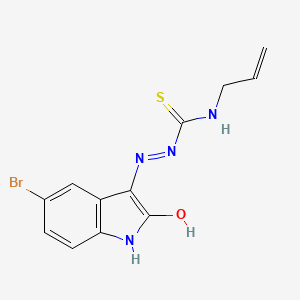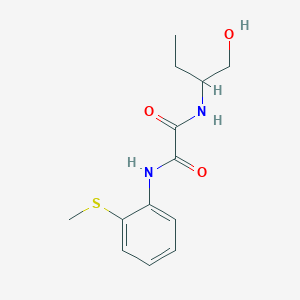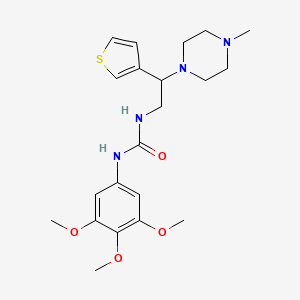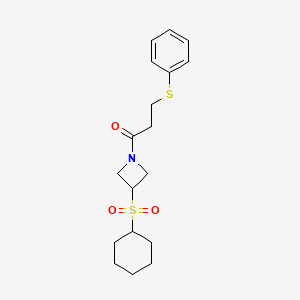
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one, also known as CAP-PTP, is a small molecule inhibitor that has shown promise in the field of drug development. This compound has been studied extensively in the laboratory and has demonstrated potential as a therapeutic agent for a variety of diseases. In
Wissenschaftliche Forschungsanwendungen
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one has been extensively studied in the laboratory and has demonstrated potential as a therapeutic agent for a variety of diseases. One of the most promising applications of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one is in the treatment of cancer. 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in the regulation of cell signaling pathways. By inhibiting PTP activity, 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one can disrupt the signaling pathways that promote cancer cell growth and survival.
Wirkmechanismus
The mechanism of action of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one involves the inhibition of PTP activity. PTPs are enzymes that remove phosphate groups from proteins, which can either activate or deactivate signaling pathways. By inhibiting PTP activity, 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one can disrupt the signaling pathways that promote cancer cell growth and survival. In addition, 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one has been shown to induce apoptosis (cell death) in cancer cells, further inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one has been shown to have a number of biochemical and physiological effects. In addition to inhibiting PTP activity and inducing apoptosis in cancer cells, 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one has been shown to inhibit the growth of blood vessels that supply nutrients to tumors (angiogenesis). This can further inhibit the growth and spread of cancer cells. Additionally, 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one is its specificity for PTPs. This means that it can selectively target cancer cells without affecting normal cells. Additionally, 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one has been shown to have a low toxicity profile, which is important for the development of safe and effective cancer therapies. However, there are also some limitations to using 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one in lab experiments. For example, the synthesis of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one can be challenging and time-consuming, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the development and use of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one. One potential application is in combination with other cancer therapies, such as chemotherapy or radiation. By combining 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one with other therapies, it may be possible to enhance their effectiveness and reduce their side effects. Additionally, 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one may have potential applications in the treatment of other diseases, such as autoimmune disorders or neurodegenerative diseases. Further research is needed to explore these potential applications and to optimize the synthesis and formulation of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one for clinical use.
Conclusion:
In conclusion, 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one is a promising small molecule inhibitor that has demonstrated potential as a therapeutic agent for a variety of diseases, particularly cancer. Its specificity for PTPs, low toxicity profile, and anti-inflammatory effects make it an attractive candidate for further research and development. While there are some limitations to using 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one in lab experiments, its potential applications in combination with other cancer therapies or in the treatment of other diseases make it an exciting area of research.
Synthesemethoden
The synthesis of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one involves several steps, including the reaction of cyclohexylsulfonyl chloride with azetidine, followed by the reaction of the resulting product with phenylthioacetic acid. The final product is obtained by the reaction of the intermediate with 1,3-dibromopropane. The yield of this process is around 50%, and the purity of the final product is typically greater than 95%.
Eigenschaften
IUPAC Name |
1-(3-cyclohexylsulfonylazetidin-1-yl)-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S2/c20-18(11-12-23-15-7-3-1-4-8-15)19-13-17(14-19)24(21,22)16-9-5-2-6-10-16/h1,3-4,7-8,16-17H,2,5-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPVYJMKAGUQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(phenylthio)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-methoxybenzoate](/img/structure/B2836394.png)
![3-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2836396.png)
![2-chloro-6-fluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2836399.png)
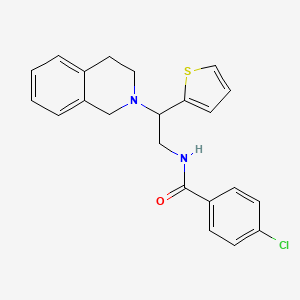
![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2836401.png)
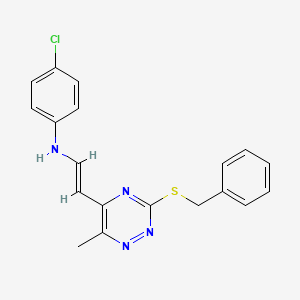
![(E)-2-cyano-N-(2-fluorophenyl)-3-[3-methoxy-4-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2836406.png)
![N-(3-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2836407.png)
